

RIP2 kinase inhibitor 1 for inflammatory disease models

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Compound of Interest

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An In-Depth Technical Guide to RIP2 Kinase Inhibitors in Inflammatory Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: RIP2 Kinase as a Therapeutic Target

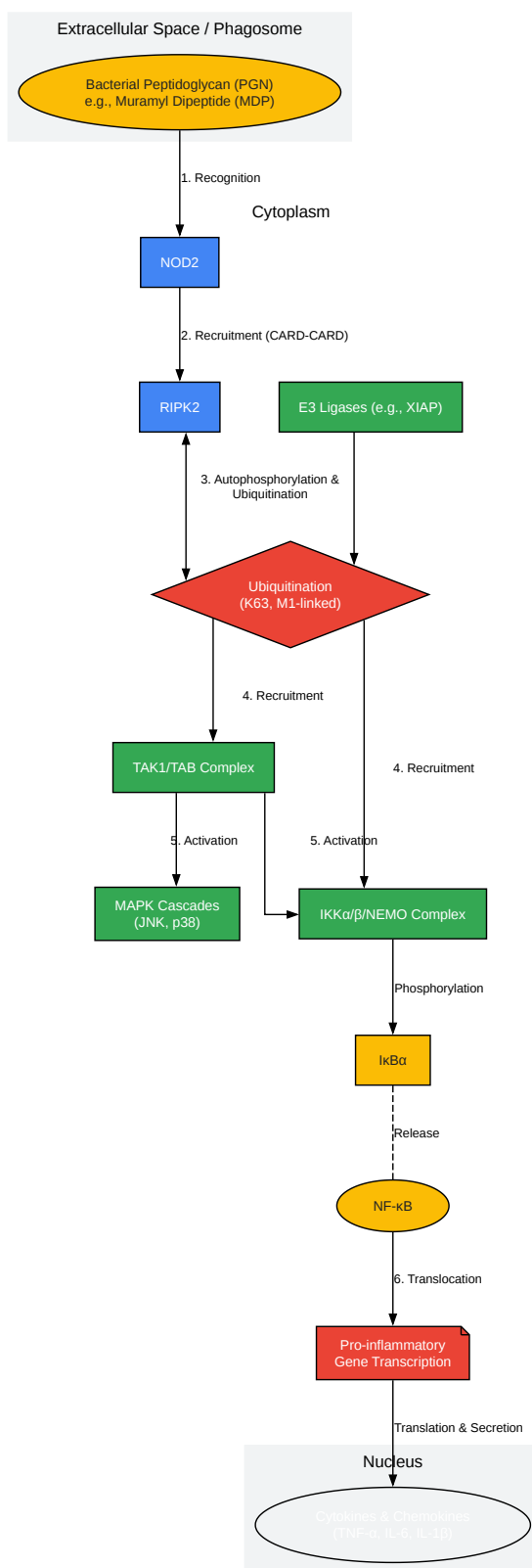
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine-tyrosine kinase that functions as a central signaling node in the innate immune system.^{[1][2][3]} It is the obligate adaptor kinase for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.^{[4][5]} These receptors detect specific peptidoglycan (PGN) fragments from bacterial cell walls, such as muramyl dipeptide (MDP) for NOD2, triggering a signaling cascade.^{[4][6]}

Upon activation, RIPK2 orchestrates downstream signaling through pathways including NF- κ B and Mitogen-Activated Protein Kinases (MAPK), leading to the transcription and release of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β .^{[7][8][9]} Dysregulation of the NOD-RIPK2 signaling axis is strongly associated with the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including Inflammatory Bowel Disease (IBD), Crohn's Disease (CD), ulcerative colitis (UC), rheumatoid arthritis, sarcoidosis, and Blau syndrome.^{[3][8][9][10]} Consequently, inhibiting the kinase or scaffolding function of RIPK2 presents a highly attractive therapeutic strategy to mitigate the excessive inflammation driving these conditions.^{[4][10][11]}

The NOD-RIPK2 Signaling Pathway

The activation of inflammatory responses via NOD1 and NOD2 is critically dependent on RIPK2. The process can be summarized as follows:

- **Ligand Recognition:** Cytosolic NOD1 or NOD2 receptors recognize bacterial PGN fragments (e.g., MDP).^[6]
- **Oligomerization and Recruitment:** Ligand binding induces NOD oligomerization and a conformational change, facilitating the recruitment of RIPK2 through homotypic Caspase Activation and Recruitment Domain (CARD-CARD) interactions.^{[2][12]}
- **RIPK2 Activation and Ubiquitination:** RIPK2 is activated via autophosphorylation.^{[5][10]} This is followed by its polyubiquitination by E3 ligases, including XIAP, which generates K63- and M1-linked ubiquitin chains on RIPK2.^{[2][7][12]} This ubiquitination is a critical step, transforming RIPK2 into a scaffold protein.^{[2][11]}
- **Downstream Kinase Activation:** The ubiquitin chains on RIPK2 serve as a docking platform for downstream signaling complexes, primarily the TAK1-TAB complex and the IKK α / β -NEMO complex.^{[2][12][13]}
- **NF- κ B and MAPK Activation:** Activated TAK1 phosphorylates and activates the IKK complex, which in turn phosphorylates the NF- κ B inhibitor, I κ B α , targeting it for proteasomal degradation. This frees NF- κ B to translocate to the nucleus.^{[9][14]} Simultaneously, TAK1 activates the MAPK pathways (JNK, p38).^{[1][7]}
- **Pro-inflammatory Gene Expression:** Nuclear NF- κ B and activated MAPKs drive the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, perpetuating the inflammatory response.^{[6][9]}



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Caption: The NOD2-RIPK2 signaling cascade leading to inflammatory gene expression.

Data Presentation: RIP2 Kinase Inhibitors and Preclinical Efficacy

A number of small molecule inhibitors targeting RIPK2 have been developed and evaluated in preclinical models of inflammatory disease. These can be broadly classified as ATP-competitive (Type I and Type II) or scaffolding inhibitors.

| Inhibitor | Type | In Vitro Potency (IC50/EC50) | Key Preclinical Models | Summary of In Vivo Efficacy |
|--------------------------------|---------|--|------------------------------------|--|
| Gefitinib | Type I | RIPK2 pTyr IC50: 51 nM[9] | SAMP1/YitFC (Crohn's-like ileitis) | Orally administered (50 mg/kg/day) gefitinib improved disease burden and reduced inflammation in a spontaneous mouse model of Crohn's disease. [9][15] |
| Ponatinib | Type II | Cellular NF-κB EC50: 0.8 nM[15] | NOD-driven peritonitis | Identified as a potent low-nanomolar inhibitor of RIPK2 activation in cellular assays.[5][15] |
| Regorafenib | Type II | Cellular p-RIPK2 EC50: 16 nM[15] | Cellular models | Potently inhibits RIPK2 autophosphorylation and downstream signaling in cells. [5][15] |
| GSK2983559 (Prodrug of GSK583) | Type I | GSK583 TNFα IC50 (Human WBA): 26 nM[16] | TNBS-induced colitis (mouse) | Prodrug administration showed efficacy similar to prednisolone in reducing GI |

| | | | | |
|-------------------------------|--------------------|--|--|---|
| | | | | inflammation and colon histopathology scores.[16][17] |
| BI 706039 | Specific Inhibitor | TNF α IC50 (Human cells): < 1 nM[18]TNF α IC50 (Mouse cells): 2.9 nM[18] | TRUC (T-bet/Rag2 DKO) mouse model of IBD | Dose-dependent oral administration (0.25-7.5 mg/kg) significantly improved colonic inflammation, colon weight, and fecal lipocalin levels. [18][19] |
| Compound 8 (GlaxoSmithKline) | Type I | IL-6 IC50 (Mouse BMDM): 12 nM[14] | MDP-induced cytokine secretion (rat) | Reversed MDP-induced pro-inflammatory cytokine production in the colon and significantly reduced IL-6 and TNF- α in the blood.[14][20] |
| Compound 10w (Yuan et al.) | Type I | RIPK2 Kinase IC50: 0.6 nM[21]TNF α IC50 (RAW264.7): < 10 nM[22] | DSS-induced acute colitis (mouse) | Demonstrated superior therapeutic effects compared to filgotinib and WEHI-345 in reducing weight loss, tissue inflammation, and disease |

activity index
(DAI).[\[21\]](#)[\[22\]](#)

Scaffolding
Inhibitor
(Odyssey
Therapeutics)

Scaffolding

Cellular models

Peptidoglycan
(PGN)-challenge
mouse model

Blocks RIPK2-
XIAP interaction.
Dose-
dependently
reduced TNF, IL-
6, and MCP-1
production in
vivo in response
to PGN
challenge.[\[11\]](#)

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for evaluating RIPK2 inhibitors. Below are methodologies for key in vitro and in vivo experiments.

In Vitro RIP2 Kinase Assay (ADP-Glo™ Format)

This biochemical assay measures the kinase activity of purified RIPK2 by quantifying the amount of ADP produced during the phosphorylation reaction.[\[23\]](#)[\[24\]](#)

Objective: To determine the direct inhibitory activity (IC₅₀) of a compound against recombinant RIPK2 enzyme.

Materials:

- Recombinant full-length human RIPK2 enzyme
- Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[\[23\]](#)[\[24\]](#)
- ATP solution
- Test compound dilutions in 100% DMSO
- ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

- White, opaque 384-well assay plates
- Luminometer

Procedure:

- Compound Plating: Dispense 50 nL of test compound dilutions into the wells of a 384-well plate.[\[16\]](#)
- Enzyme Addition: Prepare a 2x solution of RIPK2 enzyme (e.g., 4 nM final concentration) in Kinase Buffer. Add 2.5 μ L to each well.[\[16\]](#)
- Reaction Initiation: Prepare a 2x solution of ATP (e.g., 20 μ M final concentration) in Kinase Buffer. Initiate the kinase reaction by adding 2.5 μ L to each well.[\[16\]](#)
- Incubation: Centrifuge the plate briefly (e.g., 500 rpm for 30s) and incubate at room temperature for 60-120 minutes.[\[16\]](#)[\[23\]](#)
- ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[\[24\]](#)
- ADP Conversion and Signal Generation: Add 10 μ L of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[\[24\]](#)
- Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to RIPK2 activity.
- Data Analysis: Calculate percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Assay: MDP-Stimulated Cytokine Production in Monocytes

This assay assesses a compound's ability to inhibit the NOD2-RIPK2 pathway in a cellular context.

Objective: To measure the potency (EC50) of an inhibitor in blocking the production of pro-inflammatory cytokines following pathway activation.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1, RAW264.7 overexpressing NOD2).[22]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Muramyl dipeptide (MDP) or L18-MDP.[5]
- Test compound dilutions.
- ELISA kit for TNF- α or IL-6.

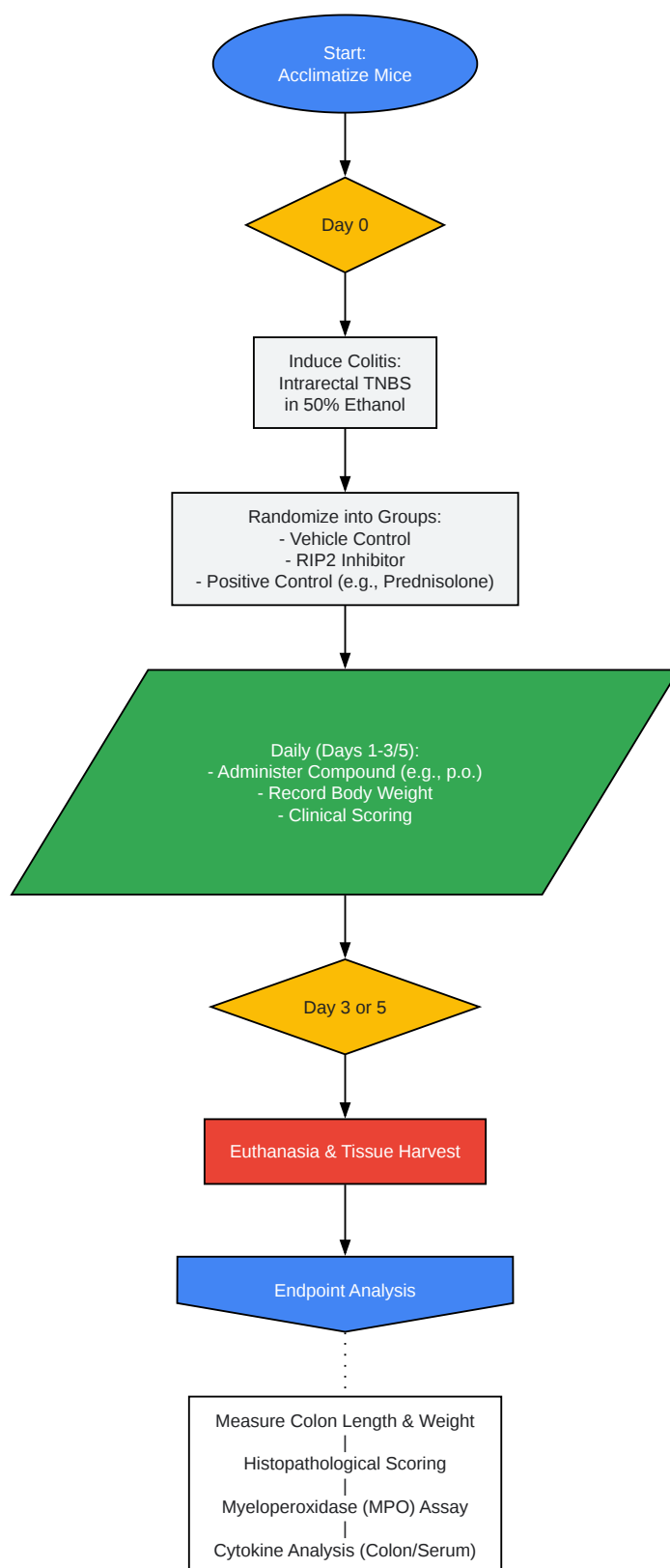
Procedure:

- Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or differentiate if necessary (e.g., PMA for THP-1 cells).
- Compound Pre-incubation: Pre-treat the cells with serial dilutions of the test compound or DMSO vehicle for 1-2 hours.
- Stimulation: Add MDP (e.g., 10 μ g/mL) to the wells to stimulate the NOD2 pathway.
- Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
- Cytokine Quantification: Measure the concentration of TNF- α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the EC50 value by plotting the percent inhibition of cytokine production against the log of the inhibitor concentration.

In Vivo Model: TNBS-Induced Colitis in Mice

This is a widely used chemically-induced model of IBD that mimics some features of Crohn's Disease.[\[9\]](#)[\[16\]](#)

Objective: To evaluate the in vivo efficacy of a RIPK2 inhibitor in reducing intestinal inflammation.



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Caption: General experimental workflow for a TNBS-induced colitis mouse model.

Procedure:

- Acclimatization: House mice (e.g., BALB/c or C57BL/6) for at least one week before the experiment.
- Induction (Day 0): Anesthetize mice and slowly administer Trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol intrarectally via a catheter.[\[16\]](#)
- Grouping and Dosing: Randomize mice into treatment groups (vehicle, test compound at various doses, positive control like prednisolone). Begin daily administration of the RIPK2 inhibitor, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, starting on Day 1.[\[16\]](#)
- Monitoring: Monitor mice daily for body weight loss, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).
- Termination (Day 3-5): Euthanize mice at the end of the study period.
- Endpoint Analysis:
 - Macroscopic Assessment: Measure colon length and weight. Inflammation typically leads to a shortened and thickened colon.
 - Histopathology: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with H&E. Score for inflammation severity, ulceration, and tissue damage.
 - Biochemical Markers: Homogenize colon tissue to measure levels of inflammatory markers like Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) via ELISA or qPCR.

Conclusion and Future Directions

RIPK2 kinase has emerged as a compelling, genetically validated target for a range of inflammatory diseases.[\[4\]\[15\]](#) Preclinical studies have consistently demonstrated that inhibiting RIPK2, either through its kinase activity or scaffolding function, can effectively suppress pro-inflammatory signaling and ameliorate disease in various animal models, particularly those for IBD and arthritis.[\[14\]\[17\]\[21\]](#) The development of potent and selective inhibitors with favorable

pharmacokinetic properties has progressed significantly, with some candidates entering clinical trials.[9][17]

Future research will likely focus on several key areas:

- Exploring Scaffolding vs. Kinase Inhibition: Further elucidating the therapeutic advantages of targeting the scaffolding function of RIPK2, which is critical for signal transduction, versus its kinase activity.[11]
- Expanding Therapeutic Indications: Investigating the efficacy of RIPK2 inhibitors in other inflammatory conditions where the NOD pathway is implicated, such as certain dermatological or ocular diseases.
- Biomarker Development: Identifying patient populations most likely to respond to RIPK2 inhibition by developing biomarkers related to NOD/RIPK2 pathway activation.
- Long-term Safety: Assessing the long-term safety of systemic RIPK2 inhibition, given its role in innate immunity against bacterial pathogens.

Overall, the robust preclinical data provide a strong rationale for the continued development of RIPK2 inhibitors as a novel class of therapeutics for debilitating inflammatory disorders.

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